Cas no 875664-48-5 (4-Methoxy-2-(trifluoromethyl)benzonitrile)

4-Methoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound featuring a methoxy group and a trifluoromethyl substituent on the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile functionality offers versatility for further derivatization. Its electron-withdrawing characteristics also make it useful in cross-coupling reactions and as a building block for heterocyclic compounds. The compound's well-defined reactivity and stability under various conditions ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it requires proper handling due to its potential toxicity.
4-Methoxy-2-(trifluoromethyl)benzonitrile structure
875664-48-5 structure
Product Name:4-Methoxy-2-(trifluoromethyl)benzonitrile
CAS No:875664-48-5
MF:C9H6F3NO
MW:201.14525270462
MDL:MFCD06797342
CID:721000
PubChem ID:2783160
Update Time:2025-10-31

4-Methoxy-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2-(trifluoromethyl)benzonitrile
    • Benzonitrile,4-methoxy-2-(trifluoromethyl)-
    • FNPSTMJRNVUTJV-UHFFFAOYSA-N
    • SBB092726
    • 3887AC
    • FCH066666
    • PC10357
    • 4-Methoxy-2-trifluoromethyl-benzonitrile
    • SY096629
    • AX8161209
    • ST24043839
    • A20988
    • 4-methoxy-2-(trifluoromethyl)benzenecarbonitrile
    • F13723
    • DHKXZIATRUKFMT-UHFFFAOYSA-N
    • MFCD06797342
    • EN300-328522
    • SCHEMBL13012268
    • DTXSID80382472
    • CS-W015561
    • AKOS005257740
    • AC-26099
    • 875664-48-5
    • MDL: MFCD06797342
    • Inchi: 1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
    • InChI Key: FNPSTMJRNVUTJV-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 201.04000
  • Monoisotopic Mass: 201.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • XLogP3: 2.5

Experimental Properties

  • Boiling Point: 267.8℃ at 760 mmHg
  • PSA: 33.02000
  • LogP: 2.58568

4-Methoxy-2-(trifluoromethyl)benzonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-Methoxy-2-(trifluoromethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Methoxy-2-(trifluoromethyl)benzonitrile Pricemore >>

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4-Methoxy-2-(trifluoromethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:875664-48-5)4-Methoxy-2-(trifluoromethyl)benzonitrile
Order Number:A20988
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):415.0
Email:sales@amadischem.com

Additional information on 4-Methoxy-2-(trifluoromethyl)benzonitrile

Introduction to 4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS No. 875664-48-5)

4-Methoxy-2-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 875664-48-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrile-containing aromatic derivatives, characterized by its structural motif of a benzene ring substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position, further functionalized by a cyano group. The unique combination of these substituents imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The methoxy and trifluoromethyl groups are particularly noteworthy in this molecule. The methoxy group (-OCH₃) is an electron-donating aromatic substituent that can influence the reactivity and electronic properties of the benzene ring, often enhancing its susceptibility to electrophilic aromatic substitution reactions. On the other hand, the trifluoromethyl group (-CF₃) is a highly electronegative substituent that introduces significant electron-withdrawing inductive effects, leading to increased lipophilicity and metabolic stability. These contrasting influences make 4-Methoxy-2-(trifluoromethyl)benzonitrile a versatile building block for designing molecules with tailored physicochemical properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring both methoxy and trifluoromethyl moieties. These structural elements are frequently found in bioactive molecules, where they contribute to improved binding affinity, selectivity, and pharmacokinetic profiles. For instance, studies have demonstrated that trifluoromethyl groups can enhance metabolic stability by resisting oxidative degradation, while methoxy groups can modulate receptor interactions by altering electronic distributions. This dual functionality has made 4-Methoxy-2-(trifluoromethyl)benzonitrile a focal point in medicinal chemistry efforts aimed at developing novel therapeutic agents.

One of the most compelling applications of 4-Methoxy-2-(trifluoromethyl)benzonitrile lies in its role as a precursor in the synthesis of biologically active nitriles. Nitrile groups are ubiquitous in pharmaceuticals due to their ability to serve as probes for enzyme activity and their conversion into carboxylic acids or amides under various conditions. The presence of both methoxy and trifluoromethyl substituents provides additional handles for further functionalization, enabling chemists to fine-tune the properties of derived compounds. This flexibility has been exploited in the development of potential inhibitors targeting various biological pathways.

Recent advancements in computational chemistry have further highlighted the significance of 4-Methoxy-2-(trifluoromethyl)benzonitrile as a scaffold for drug discovery. Molecular modeling studies indicate that this compound can adopt multiple conformations due to its rigid aromatic core and polar functional groups, which may facilitate interactions with biological targets. Furthermore, its lipophilicity profile, modulated by the combined effects of the methoxy and trifluoromethyl groups, suggests potential suitability for oral administration. Such attributes have prompted researchers to investigate its utility in designing next-generation therapeutics.

The agrochemical sector has also recognized the value of 4-Methoxy-2-(trifluoromethyl)benzonitrile as an intermediate in developing novel pesticides and herbicides. The structural features present in this compound contribute to enhanced bioavailability and resistance against environmental degradation, critical factors for effective crop protection agents. By leveraging its unique chemical properties, scientists have been able to synthesize derivatives with improved efficacy against pests while maintaining environmental safety.

In conclusion, 4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS No. 875664-48-5) represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its distinctive structural composition—featuring both methoxy and trifluoromethyl substituents—enables diverse synthetic possibilities and offers potential advantages in drug design and crop protection strategies. As research continues to uncover new methodologies for utilizing this intermediate, its significance is expected to grow further, solidifying its place as a cornerstone in modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:875664-48-5)4-Methoxy-2-(trifluoromethyl)benzonitrile
A20988
Purity:99%
Quantity:100g
Price ($):415.0
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